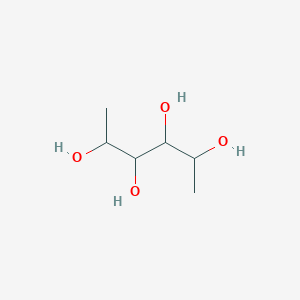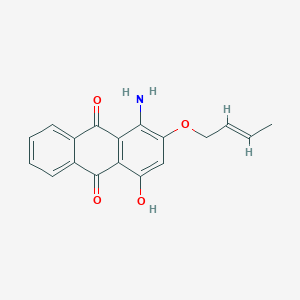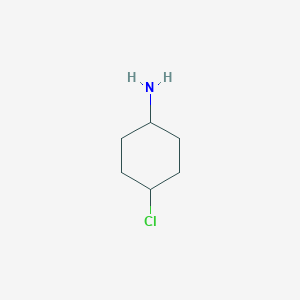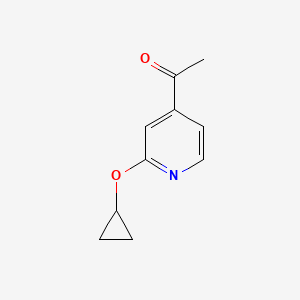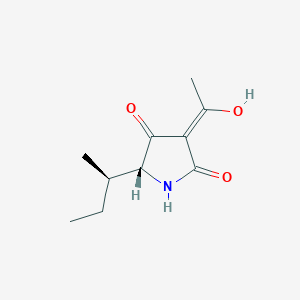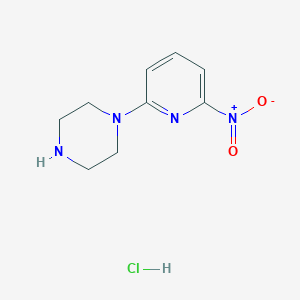
1-(6-Nitropyridin-2-yl)piperazinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Nitropyridin-2-yl)piperazinehydrochloride is a chemical compound that belongs to the class of pyridylpiperazine derivatives It is characterized by the presence of a nitro group attached to the pyridine ring and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Nitropyridin-2-yl)piperazinehydrochloride typically involves the nucleophilic substitution reaction of 5-bromine-2-nitropyridine with piperazine. The reaction is carried out in a mixed solvent of an alcohol organic solvent and water, with an acid catalyst to facilitate the process . The resulting product is then subjected to further purification steps to obtain high-purity this compound.
Industrial Production Methods: For industrial-scale production, the process involves the use of cheaper raw materials and optimized reaction conditions to ensure high yield and low cost. The method includes the use of sodium acetate as an acid-binding agent and catalytic hydrogenation for refining and decoloration .
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Nitropyridin-2-yl)piperazinehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas and a suitable catalyst for the reduction of the nitro group.
Substitution: Reagents such as sodium acetate and organic solvents are used to facilitate the substitution reactions.
Major Products Formed:
Reduction: The reduction of the nitro group results in the formation of 1-(6-aminopyridin-2-yl)piperazine.
Substitution: Various substituted derivatives of this compound can be synthesized depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(6-Nitropyridin-2-yl)piperazinehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6-Nitropyridin-2-yl)piperazinehydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of urea into ammonia and carbamate. This inhibition disrupts the nitrogen metabolism process, which is crucial for the survival of certain pathogens .
Comparación Con Compuestos Similares
1-(6-Nitropyridin-3-yl)piperazine: This compound has a similar structure but with the nitro group attached to a different position on the pyridine ring.
1-(6-Aminopyridin-2-yl)piperazine: This is the reduced form of 1-(6-Nitropyridin-2-yl)piperazinehydrochloride, where the nitro group is replaced by an amino group.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to inhibit urease makes it particularly valuable in medicinal chemistry and biological research .
Propiedades
Fórmula molecular |
C9H13ClN4O2 |
|---|---|
Peso molecular |
244.68 g/mol |
Nombre IUPAC |
1-(6-nitropyridin-2-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C9H12N4O2.ClH/c14-13(15)9-3-1-2-8(11-9)12-6-4-10-5-7-12;/h1-3,10H,4-7H2;1H |
Clave InChI |
QQGLECYVUPNFFR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC(=CC=C2)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




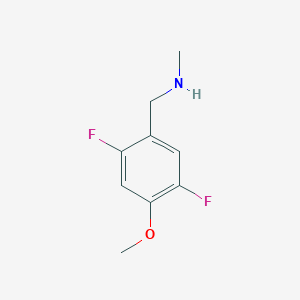

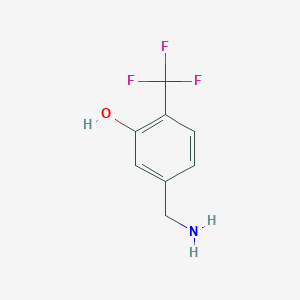


![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)
